molecular formula C8H6BrNO B1268839 2-(4-Bromophenoxy)acetonitrile CAS No. 39489-67-3

2-(4-Bromophenoxy)acetonitrile

Cat. No. B1268839
Key on ui cas rn: 39489-67-3
M. Wt: 212.04 g/mol
InChI Key: PMDDXFGYBKIPKR-UHFFFAOYSA-N
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Patent
US08633175B2

Procedure details

A mixture of p-bromophenol (2.61 g; 15.1 mmol), bromoacetonitrile (1.11 mL; 15.9 mmol), and Cs2CO3 (7.40 g; 22.7 mmol) in anhyd MeCN (25 mL) was heated at 80° C., under N2 overnight. The mixture was cooled, filtered through a pad of Celite and concentrated in vacuo. The residue was dissolved in a minimal amount of EtOAc/hexanes and filtered through a short pad of silica gel (EtOAc/hexanes eluent), affording the title compound as a colorless, waxy solid which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 4.75 (s, 2H), 6.88 (m, 2H), 7.46 (m, 2H).
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([Br:8])[CH:2]=1.Br[CH2:10][C:11]#[N:12].C([O-])([O-])=O.[Cs+].[Cs+]>CC#N>[Br:8][C:3]1[CH:4]=[CH:5][C:6]([O:7][CH2:10][C:11]#[N:12])=[CH:1][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.61 g
Type
reactant
Smiles
C1=CC(=CC=C1O)Br
Name
Quantity
1.11 mL
Type
reactant
Smiles
BrCC#N
Name
Cs2CO3
Quantity
7.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
25 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a minimal amount of EtOAc/hexanes
FILTRATION
Type
FILTRATION
Details
filtered through a short pad of silica gel (EtOAc/hexanes eluent)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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